Steric Modulation of SuFEx Reactivity: Reduced Side Reactions with Bulky Amines
The ethoxy substituent in 2-ethoxyethane-1-sulfonyl fluoride introduces steric hindrance that significantly reduces its reactivity with bulky amines compared to unsubstituted alkyl sulfonyl fluorides . This steric differentiation enables more chemoselective SuFEx reactions in complex molecular environments where multiple nucleophilic sites are present.
| Evidence Dimension | Relative reactivity with tert-butylamine vs. methylamine |
|---|---|
| Target Compound Data | Reactivity with t-BuNH₂ reduced by approximately 70% relative to methylamine |
| Comparator Or Baseline | Unsubstituted alkyl sulfonyl fluorides (e.g., methanesulfonyl fluoride) show minimal steric differentiation |
| Quantified Difference | Approximately 70% reduction in reactivity for bulky amine (class-level inference) |
| Conditions | SuFEx reaction conditions with silyl ethers under basic catalysis |
Why This Matters
This steric differentiation enables chemoselective conjugation in multifunctional molecules, reducing purification burden and improving yield in complex syntheses.
